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4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide

Physicochemical Profiling Drug Design Lead Optimization

Researchers optimizing pyridine-3-sulfonamide DHPS inhibitors face a critical logP gap between N,N-dimethyl (≈0.3) and N,N-diethyl (≈1.6) congeners, confounding membrane permeability SAR. This compound (XLogP3-AA 0.9) directly resolves that gap. - Enables systematic logP vs. cellular activity correlation in bacterial infection models. - Deploy alongside dimethyl/diethyl analogs for first-in-series comparative DHPS/DHFR IC50 datasets. - 4-NH₂ handle supports focused library synthesis without altering the sulfonamide pharmacophore. Supplied with full QA documentation; shipped ambient globally for R&D use only.

Molecular Formula C8H12ClN3O2S
Molecular Weight 249.72 g/mol
Cat. No. B15060110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide
Molecular FormulaC8H12ClN3O2S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl
InChIInChI=1S/C8H12ClN3O2S/c1-3-12(2)15(13,14)7-5-11-4-6(9)8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)
InChIKeyDPGGJURRYYAKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide: Identity & Procurement


4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide (CAS 1352521-38-0, molecular formula C₈H₁₂ClN₃O₂S, MW 249.72) is a synthetic pyridine-3-sulfonamide derivative characterized by a 4-amino-5-chloro-substituted pyridine core and an N-ethyl-N-methyl sulfonamide side chain [1]. This compound belongs to a class of small-molecule sulfonamides known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, thereby functioning as a potential antimicrobial agent [2]. It is commercially available as a research-grade chemical with reported purity levels typically ≥95% (e.g., AKSci 6370ED) .

1
DHPS pathway inhibition study fit; synthetic pyridine-3-sulfonamide
2
Asymmetric N-ethyl-N-methyl pattern for lipophilicity modulation studies
3
Research-grade purity profile supports assay development

Why Generic Substitution Fails for This Compound


Direct substitution of 4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide with its closest in-class analogs (e.g., N,N-dimethyl or N,N-diethyl variants) is not scientifically sound due to the crucial influence of the N-alkyl substituent pattern on lipophilicity, target enzyme binding, and metabolic stability. The asymmetric N-ethyl-N-methyl moiety creates a unique steric and electronic environment around the sulfonamide pharmacophore, distinguishing it from symmetric N,N-dialkyl counterparts [1]. Literature on structurally related N-sulfonamide 2-pyridones demonstrates that even minor alterations in the sulfonamide substitution significantly impact in vitro antimicrobial potency and dual DHPS/DHFR inhibitory activity, with IC₅₀ values varying by orders of magnitude among closely related analogs [2]. Therefore, assuming functional equivalence without explicit comparative data risks compromising assay reproducibility and lead optimization outcomes.

N-alkyl substituent variation (asymmetric vs. symmetric) may shift lipophilicity and target binding
Symmetric dialkyl analogs may not reproduce enzyme inhibition profiles; functional equivalence not established
Data gap on metabolic stability and selectivity may affect assay reproducibility

Quantitative Differentiation vs. Structural Analogs


Asymmetric N-Alkyl Substitution and Lipophilicity

The target compound (XLogP3-AA = 0.9, 5 hydrogen bond acceptors) exhibits a calculated lipophilicity intermediate between the more polar N,N-dimethyl analog (XLogP3-AA ≈ 0.3, 5 acceptors) and the more lipophilic N,N-diethyl variant (XLogP3-AA ≈ 1.6, 5 acceptors), offering a balanced profile for membrane permeability and aqueous solubility critical in cell-based assays [1]. This difference arises solely from the asymmetric N-alkyl substitution, as the core pyridine-3-sulfonamide scaffold is conserved across all three compounds.

Asymmetric N-Alkyl Lipophilicity
Class-level inference
Target XLogP3-AA = 0.9; Dimethyl analog ≈0.3; Diethyl analog ≈1.6
Intermediate lipophilicity for membrane permeability studies
Computed values; no experimental logP data
Physicochemical Profiling Drug Design Lead Optimization

Conserved DHPS Pharmacophore Engagement

The 4-amino-5-chloro-pyridine-3-sulfonamide scaffold is structurally related to known DHPS inhibitors, with the 4-amino group mimicking the p-aminobenzoic acid (pABA) substrate and the 5-chloro substituent enhancing binding affinity through halogen interactions [1]. While no direct IC₅₀ values against DHPS are available for the N-ethyl-N-methyl variant, the closely related N,N-dimethyl analog is described in vendor literature as inhibiting DHPS, and the broader class of N-sulfonamide 2-pyridones has yielded DHPS IC₅₀ values as low as 2.76 μg/mL for optimized dual inhibitors [2]. The structural integrity of the 4-amino-5-chloro-pyridine core in the target compound supports retained DHPS engagement potential.

DHPS Pharmacophore Engagement
Class-level inference
Structurally conserved 4-amino-5-chloro-pyridine-3-sulfonamide core
Supports DHPS probe utility; no direct IC₅₀ available
Class benchmark IC₅₀ = 2.76 μg/mL for related N-sulfonamide 2-pyridone
Antimicrobial Resistance Enzyme Inhibition Folate Biosynthesis

In Vivo and Selectivity Data Gap

A systematic literature and patent search returned no peer-reviewed in vivo efficacy, PK, or selectivity data for 4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide. In contrast, the structurally related N-methylpyridine-3-sulfonamide class (as represented by compounds J-14 and J-15 in Bryk et al., 2013) demonstrated low nanomolar affinity (Kd) for Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) and >1000-fold selectivity over the human homologue, but suffered from poor mycobacterial cell penetration [1]. The N-ethyl-N-methyl substitution in the target compound may alter permeation properties relative to the N-methyl prototypes, but this hypothesis remains entirely untested.

Selectivity & In Vivo Data Gap
Data to verify
No published Kd, MIC, or in vivo data
Best positioned as SAR probe for cellular permeability
N-methyl class shows >1000-fold selectivity but poor cell penetration
In Vitro Profiling Selectivity Screening Data Gap Analysis

Optimal Research Application Scenarios


SAR Probe for Asymmetric N-Alkyl Lipophilicity

Use the target compound as a key intermediate-lipophilicity SAR probe in medicinal chemistry programs aimed at optimizing membrane permeability of pyridine-3-sulfonamide-based DHPS inhibitors. Its XLogP3-AA of 0.9 fills the gap between the dimethyl (≈0.3) and diethyl (≈1.6) analogs, allowing systematic correlation of logP with cellular activity in bacterial infection models [1].

Comparative DHPS/DHFR Enzyme Inhibition Profiling

Deploy the compound alongside N,N-dimethyl and N,N-diethyl congeners in side-by-side DHPS/DHFR enzyme assays to generate the first direct comparative IC₅₀ dataset for this chemical series. The class-level precedent of DHPS inhibition by N-sulfonamide 2-pyridones (IC₅₀ = 2.76 μg/mL for optimized analog) provides a quantitative benchmark for evaluating the impact of asymmetric N-alkylation on target engagement [2].

Mtb Lpd Selectivity & Cell Permeation Screening

Leverage the established >1000-fold selectivity window of the N-methylpyridine-3-sulfonamide class against Mtb Lpd versus human Lpd as a starting point for evaluating whether the N-ethyl-N-methyl substitution improves mycobacterial cell wall penetration—a known limitation of the N-methyl prototypes (Bryk et al., 2013) [1]. Direct comparison of intracellular target engagement between the N-methyl and N-ethyl-N-methyl variants could identify the optimal alkylation pattern for this target.

Chemical Intermediate for Sulfonamide Library Synthesis

Utilize the 4-amino group as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) to generate focused libraries exploring the chemical space around the N-ethyl-N-methyl sulfonamide moiety without altering the sulfonamide pharmacophore itself. This enables retention of the balanced lipophilicity while probing additional binding interactions.

Application
Selection Property
Validation Focus
SAR lipophilicity probe
Intermediate lipophilicity profile
Correlate logP with cellular activity in bacterial models
Comparative DHPS/DHFR profiling
Asymmetric N-alkyl substitution for target engagement
Generate comparative IC₅₀ dataset for N-alkyl variants
Mtb Lpd selectivity & permeation screening
Asymmetric N-alkylation for cell penetration context
Evaluate intracellular target engagement vs. N-methyl prototypes
Sulfonamide library synthesis
4-amino synthetic handle with balanced lipophilicity
Generate focused libraries probing additional binding interactions
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